molecular formula C11H25N3 B081650 Guanidine, N,N,N',N',N''-pentaethyl- CAS No. 13439-89-9

Guanidine, N,N,N',N',N''-pentaethyl-

Cat. No. B081650
CAS RN: 13439-89-9
M. Wt: 199.34 g/mol
InChI Key: NRGWEQLAXOTOPB-UHFFFAOYSA-N
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Description

Guanidine, N,N,N',N',N''-pentaethyl- is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a highly reactive organic base that is commonly used in the synthesis of various organic compounds.

Mechanism Of Action

The mechanism of action of guanidine, N,N,N',N',N''-pentaethyl- is not well understood. However, it is believed that this compound acts as a strong base, which can facilitate various organic reactions. Additionally, guanidine, N,N,N',N',N''-pentaethyl- has been shown to interact with various biological molecules, including proteins and nucleic acids.

Biochemical And Physiological Effects

Guanidine, N,N,N',N',N''-pentaethyl- has been shown to have various biochemical and physiological effects. This compound has been shown to interact with proteins, leading to changes in their conformation and activity. Additionally, guanidine, N,N,N',N',N''-pentaethyl- has been shown to interact with nucleic acids, leading to changes in their structure and function.

Advantages And Limitations For Lab Experiments

One of the main advantages of using guanidine, N,N,N',N',N''-pentaethyl- in lab experiments is its high reactivity. This compound can facilitate various organic reactions, leading to the synthesis of various organic compounds. Additionally, guanidine, N,N,N',N',N''-pentaethyl- is relatively inexpensive and easy to obtain. However, one of the main limitations of using this compound is its toxicity. Guanidine, N,N,N',N',N''-pentaethyl- can be highly toxic, and proper precautions should be taken when handling this compound.

Future Directions

There are several future directions for the use of guanidine, N,N,N',N',N''-pentaethyl- in scientific research. One area of interest is the use of this compound in the synthesis of new drugs and pharmaceuticals. Additionally, guanidine, N,N,N',N',N''-pentaethyl- could be used as a catalyst in various organic reactions, leading to the development of new synthetic methods. Finally, the interaction of guanidine, N,N,N',N',N''-pentaethyl- with biological molecules could be further studied to gain a better understanding of its mechanism of action.

Synthesis Methods

The synthesis of guanidine, N,N,N',N',N''-pentaethyl- is typically achieved through the reaction of cyanamide with diethylamine in the presence of an acid catalyst. The resulting product is then treated with excess diethylamine and ammonium chloride to yield the final compound. This synthesis method has been widely used due to its simplicity and high yield.

Scientific Research Applications

Guanidine, N,N,N',N',N''-pentaethyl- has been extensively used in scientific research as a reagent for the synthesis of various organic compounds. It is commonly used in the synthesis of amino acids, peptides, and nucleic acids. Additionally, this compound has been used as a catalyst in organic reactions due to its basic properties.

properties

CAS RN

13439-89-9

Product Name

Guanidine, N,N,N',N',N''-pentaethyl-

Molecular Formula

C11H25N3

Molecular Weight

199.34 g/mol

IUPAC Name

1,1,2,3,3-pentaethylguanidine

InChI

InChI=1S/C11H25N3/c1-6-12-11(13(7-2)8-3)14(9-4)10-5/h6-10H2,1-5H3

InChI Key

NRGWEQLAXOTOPB-UHFFFAOYSA-N

SMILES

CCN=C(N(CC)CC)N(CC)CC

Canonical SMILES

CCN=C(N(CC)CC)N(CC)CC

Other CAS RN

13439-89-9

synonyms

PENTAETHYL-GUANIDINE

Origin of Product

United States

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